molecular formula C18H21N3O3S B2727578 Ethyl 1-(2-(phenylamino)thiazole-4-carbonyl)piperidine-4-carboxylate CAS No. 1105218-46-9

Ethyl 1-(2-(phenylamino)thiazole-4-carbonyl)piperidine-4-carboxylate

Cat. No.: B2727578
CAS No.: 1105218-46-9
M. Wt: 359.44
InChI Key: JIQROEKNXIFXLX-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(phenylamino)thiazole-4-carbonyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a thiazole ring, and an ester functional group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-(phenylamino)thiazole-4-carbonyl)piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Amination: The phenylamino group is introduced through a nucleophilic substitution reaction where aniline reacts with the thiazole intermediate.

    Piperidine Ring Formation: The piperidine ring is synthesized separately, often through the hydrogenation of pyridine derivatives.

    Coupling Reaction: The thiazole and piperidine intermediates are coupled using a carbonylation reaction, typically involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step involves esterification to introduce the ethyl ester group, using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Key considerations include optimizing reaction conditions to minimize by-products and implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Ethyl 1-(2-(phenylamino)thiazole-4-carbonyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The phenylamino group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(2-(phenylamino)thiazole-4-carbonyl)piperidine-4-carboxylate: vs. : The latter has a pyrrolidine ring instead of a piperidine ring, which may affect its pharmacokinetic properties.

    This compound: vs. : The methyl ester variant may have different solubility and metabolic stability.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold in drug design.

Properties

IUPAC Name

ethyl 1-(2-anilino-1,3-thiazole-4-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-2-24-17(23)13-8-10-21(11-9-13)16(22)15-12-25-18(20-15)19-14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQROEKNXIFXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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